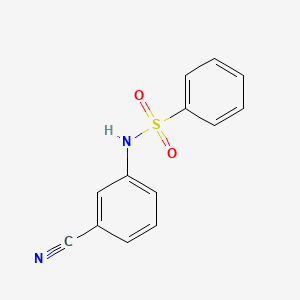

N-(3-cyanophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXOOBNHLNVYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902032 | |

| Record name | NoName_1234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Benzenesulfonamide and Cyanophenyl Moieties in Organic Synthesis

The foundational importance of N-(3-cyanophenyl)benzenesulfonamide can be understood by examining its two key structural components: the benzenesulfonamide (B165840) group and the cyanophenyl group. Both are prominent players in the field of organic synthesis, valued for their distinct and reliable chemical properties.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry. nih.gov It is a primary example of a zinc-binding group, crucial for the design of enzyme inhibitors. nih.gov This ability to interact with metallic active sites in enzymes has led to the development of a vast number of sulfonamide-based drugs. Furthermore, the "tail approach," where diverse molecular fragments are attached to the sulfonamide scaffold, is a widely used strategy to achieve selective inhibition of specific enzyme isoforms. nih.gov The synthesis of benzenesulfonamide derivatives is well-established, often involving the reaction of a sulfonyl chloride with an amine. orgsyn.org

The cyanophenyl moiety, particularly the nitrile (-C≡N) group, is a versatile functional group in organic synthesis. rsc.org It is strongly electron-withdrawing, a property that significantly influences the electronic nature of the molecule it is part of. rsc.org This feature is exploited in the design of organic materials for electronics, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.org The cyano group can be readily introduced into aromatic rings, often via reactions like the Sandmeyer reaction starting from an aniline or through modern cross-coupling methods using reagents like 4-cyanophenylboronic acid. acs.orgyoutube.com The nitrile can also serve as a synthetic handle, being convertible to other functional groups like carboxylic acids or amines. Its presence is integral to many complex synthetic targets, including pharmaceuticals and functional dyes. nih.govresearchgate.net

| Moiety | Key Role in Organic Synthesis | Examples of Application |

| Benzenesulfonamide | Zinc-binding group, core scaffold for inhibitors. | Carbonic anhydrase inhibitors, antibacterial drugs. nih.govnih.gov |

| Cyanophenyl | Electron-withdrawing group, versatile synthetic handle. | Organic electronics, pharmaceutical synthesis. rsc.orgnih.gov |

Significance of N 3 Cyanophenyl Benzenesulfonamide As a Versatile Molecular Scaffold

The combination of the benzenesulfonamide (B165840) and 3-cyanophenyl groups into a single molecule, N-(3-cyanophenyl)benzenesulfonamide, creates a bifunctional scaffold with significant potential. The sulfonamide portion provides a reliable anchor point for interacting with biological targets, particularly metalloenzymes, while the cyanophenyl ring offers a site for extensive synthetic modification and electronic tuning.

Scope and Research Imperatives for N 3 Cyanophenyl Benzenesulfonamide Studies

Conventional and Modern Synthetic Routes to this compound

The most traditional and straightforward synthesis of this compound involves the reaction of 3-aminobenzonitrile (B145674) with benzenesulfonyl chloride. This nucleophilic substitution reaction, a classic method for forming sulfonamide bonds, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a commonly used base and solvent for this transformation.

A general representation of this conventional route is as follows:

Reaction Scheme:

In a typical laboratory procedure, 3-aminobenzonitrile is dissolved in pyridine, and benzenesulfonyl chloride is added portion-wise while maintaining the reaction temperature. The mixture is then stirred for a period to ensure complete reaction. Work-up usually involves pouring the reaction mixture into water or an acidic solution to precipitate the crude product, which is then collected by filtration and purified by recrystallization.

Modern advancements in sulfonamide synthesis have introduced alternative methods that offer improvements in terms of reaction conditions and efficiency. These can include one-pot syntheses from different starting materials or the use of novel catalytic systems. For instance, methods for the direct coupling of sulfonamides and alcohols have been developed, although their direct application to this specific molecule is not widely documented. nih.gov

High-Yield and Scalable Synthesis Protocols for this compound

Achieving high yields and ensuring scalability are critical for the practical application of any synthetic compound. For this compound, optimizing the conventional route is a primary strategy. Key parameters that can be fine-tuned include the choice of solvent, base, reaction temperature, and purification method.

| Parameter | Condition for High Yield/Scalability | Rationale |

| Solvent | Aprotic solvents like dichloromethane (B109758) or tetrahydrofuran | Can facilitate easier product isolation and may be more amenable to large-scale operations than pyridine. |

| Base | Triethylamine or an aqueous solution of sodium carbonate | These are often cheaper and easier to remove than pyridine, which is beneficial for scale-up. |

| Temperature | Controlled temperature, often at room temperature or slightly below | Helps to minimize side reactions and improve the purity of the crude product. |

| Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water) | Effective for obtaining high-purity product on a larger scale. |

A patent for the synthesis of N-substituted arylsulfonamides describes a process where the crude chlorosulfonation product is directly reacted with an aliphatic amine in the presence of an alkali metal hydroxide (B78521) and water, which could be adapted for scalability. google.com While this patent does not specifically mention this compound, the general principles are applicable.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key principles include the use of safer solvents, minimization of waste, and improved energy efficiency.

Several green approaches to sulfonamide synthesis have been reported in the literature and can be conceptually applied to the production of this compound:

Aqueous Synthesis: A facile and environmentally benign method for synthesizing sulfonamides has been described using water as the solvent. rsc.orgnih.gov This approach often involves the reaction of an amine with a sulfonyl chloride under controlled pH conditions, eliminating the need for volatile organic solvents and organic bases. rsc.org

Solvent-Free Reactions: Performing the reaction under neat (solvent-free) conditions is another green alternative. researchgate.netrsc.org This significantly reduces solvent waste and can lead to simpler work-up procedures.

Catalytic Methods: The use of catalysts can lead to more efficient reactions with lower energy consumption. For example, nano-Ru/Fe3O4 has been used as a catalyst for the environmentally benign synthesis of sulfonamides from alcohols and sulfonamides, producing only water as a byproduct. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Utilizing a high-atom-economy reaction, such as the direct amination of a suitable precursor. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like pyridine with water or greener alternatives like polyethylene (B3416737) glycol (PEG). rsc.org |

| Energy Efficiency | Conducting the reaction at ambient temperature and pressure to minimize energy consumption. researchgate.net |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, this could be a consideration for the synthesis of analogs. |

Chemo- and Regioselective Synthetic Approaches for this compound Analogs

The synthesis of analogs of this compound, where either the cyanophenyl or the benzenesulfonyl ring is substituted, requires chemo- and regioselective methods to control the position of the new functional groups.

Substitution on the Cyanophenyl Ring:

To synthesize analogs with substituents on the cyanophenyl ring, one would start with the appropriately substituted 3-aminobenzonitrile derivative. The challenge lies in the selective synthesis of these starting materials. For example, to introduce a substituent at a specific position relative to the cyano and amino groups, a multi-step synthesis involving directing groups and protection/deprotection strategies might be necessary.

Substitution on the Benzenesulfonyl Ring:

For analogs with substituents on the benzenesulfonyl ring, the corresponding substituted benzenesulfonyl chloride would be used. These are often commercially available or can be synthesized from the corresponding substituted benzene via chlorosulfonation. The regioselectivity of the chlorosulfonation step is governed by the directing effects of the substituent already present on the benzene ring.

Modern Approaches:

Modern synthetic chemistry offers more sophisticated methods for achieving chemo- and regioselectivity. For instance, transition-metal-catalyzed C-H activation/amination reactions are emerging as powerful tools for the direct introduction of sulfonamide groups onto aromatic rings with high selectivity, although specific applications to cyanophenyl systems are not extensively documented. nih.gov

Reactions Involving the Sulfonamide Moiety of this compound

The sulfonamide group (-SO₂NH-) is a key functional group that can undergo several types of reactions, including hydrolysis, reduction, and substitution at the nitrogen atom.

Hydrolysis: The sulfonamide bond can be cleaved under acidic or basic conditions, although it is generally stable. This reaction is not as common as the hydrolysis of carboxamides but can be achieved under more forcing conditions to yield benzenesulfonic acid and 3-aminobenzonitrile.

Reduction: Reduction of the sulfonamide moiety can lead to different products depending on the reducing agent and reaction conditions. For instance, treatment of benzenesulfonamides with hydrogen bromide in acetic acid can lead to the formation of disulfides. nih.gov

N-Alkylation and N-Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation. These reactions are crucial for synthesizing a diverse library of N-substituted sulfonamides. For example, reaction with alkyl halides in the presence of a base like potassium carbonate can introduce an alkyl group onto the nitrogen atom.

Transformations of the Nitrile Group on the Cyanophenyl Ring of this compound

The nitrile (-C≡N) group is a highly versatile functional group that can be converted into various other functionalities. researchgate.net

Hydration and Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (3-(benzenesulfonamido)benzamide) and then a carboxylic acid (3-(benzenesulfonamido)benzoic acid). libretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (N-(3-(aminomethyl)phenyl)benzenesulfonamide) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org A less powerful reducing agent, diisobutylaluminum hydride (DIBALH), can be used to reduce the nitrile to an aldehyde (N-(3-formylphenyl)benzenesulfonamide) at low temperatures. libretexts.orgcam.ac.uk

Conversion to Heterocycles: The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net For instance, it can react with azides in a [3+2] cycloaddition reaction to form tetrazoles. sci-rad.com This transformation is often catalyzed by zinc salts.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Rings of this compound

Both the benzenesulfonyl and the cyanophenyl rings can undergo aromatic substitution reactions, though their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzenesulfonyl group is a deactivating, meta-directing group, making the phenyl ring less susceptible to electrophilic attack than benzene. The cyanophenyl ring is also deactivated due to the electron-withdrawing nature of both the cyano and the sulfonamide groups. Therefore, forcing conditions are typically required for electrophilic substitution reactions like nitration or halogenation.

Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.comchadsprep.comyoutube.com This is particularly relevant for derivatives of this compound that have strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (like a halogen) on one of the aromatic rings. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com

Cycloaddition and Condensation Reactions Utilizing this compound

The nitrile and sulfonamide functionalities can participate in various cycloaddition and condensation reactions to form more complex molecules.

[3+2] Cycloaddition: As mentioned earlier, the nitrile group can undergo [3+2] cycloaddition with azides to form tetrazoles. sci-rad.com This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. sci-rad.com

Condensation Reactions: The amino group that can be generated from the reduction of the nitrile can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). Furthermore, the sulfonamide nitrogen, after deprotonation, can act as a nucleophile in condensation reactions. For instance, derivatives of benzenesulfonamide have been used in the synthesis of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates through condensation reactions with cyanuric chloride. nih.gov

Applications of N 3 Cyanophenyl Benzenesulfonamide As a Synthetic Building Block

Role in the Construction of Complex Organic Architectures

Currently, there is limited specific information in the scientific literature detailing the use of N-(3-cyanophenyl)benzenesulfonamide in the synthesis of complex organic architectures such as macrocycles or in the total synthesis of natural products. The bifunctional nature of the molecule, possessing both a cyano and a sulfonamide group, theoretically allows it to be a candidate for step-wise synthesis of larger, more complex structures. However, specific examples of such applications are not readily found in published research.

Utility in the Synthesis of Diverse Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems, particularly nitrogen-containing heterocycles. The cyano group can be transformed or can participate in cyclization reactions to form rings.

A notable example involves the synthesis of 1,2,3-triazole derivatives. In a study focused on developing carbonic anhydrase inhibitors, a series of 3-functionalised benzenesulfonamides incorporating a phenyl-1,2,3-triazole moiety were synthesized using a "click-tail" approach. While not starting directly from this compound, this research highlights the utility of the cyanophenyl group in forming heterocyclic rings. The key reaction involves the use of 3-azidobenzonitrile, which can be considered a close structural analog or a derivative of the this compound scaffold. The azide (B81097) group undergoes a copper-catalyzed [3+2] cycloaddition reaction (a "click" reaction) with various alkynes to furnish the corresponding 1,2,3-triazole ring system. nih.gov This demonstrates the potential of the cyanophenyl moiety, after conversion to an azide, to serve as a key component in the construction of triazole-based heterocyclic compounds.

The following table details a key intermediate and a final product from the aforementioned study, illustrating the formation of the triazole ring from a cyanophenyl-containing precursor.

| Compound Name | Structure | Role in Synthesis |

| N-((1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-fluoro-3-sulfamoylbenzamide | [Image of the chemical structure of N-((1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-fluoro-3-sulfamoylbenzamide] | A final product where the 1,2,3-triazole ring has been formed via a click reaction involving a 3-cyanophenyl azide precursor. |

| 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | [Image of the chemical structure of 4-Fluoro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide] | An alkyne-containing intermediate that reacts with the azide to form the triazole ring. |

Contributions to Polymer and Material Science Research

There is currently no specific information available in the scientific literature regarding the application of this compound as a monomer in polymerization reactions or in the development of new materials. While the presence of two reactive sites could theoretically allow for its use in polycondensation or other polymerization techniques, no such studies have been found.

Application in Fragment-Based Discovery Efforts Leveraging the this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. The this compound scaffold, with its relatively simple structure and presence of key functional groups (a hydrogen bond donor/acceptor in the sulfonamide and a potential interaction point with the cyano group), makes it an interesting candidate for inclusion in fragment libraries.

However, a direct and specific application of this compound in a fragment-based screening campaign is not explicitly detailed in the available literature. Research in this area often focuses on the broader class of benzenesulfonamides or cyanophenyl-containing molecules as valuable fragments for targeting various proteins. For instance, benzenesulfonamide (B165840) analogs have been extensively studied as inhibitors of various enzymes, and their binding modes have been characterized, providing a basis for further drug design. nih.gov The cyanophenyl group is also a common feature in many bioactive molecules, often contributing to binding affinity through dipole-dipole or other interactions.

While no direct evidence of this compound being a "hit" in a fragment screen was found, its structural components are well-represented in known bioactive compounds and fragment libraries. The general principles of FBDD would involve screening this compound against a protein target and, if binding is observed, using techniques like X-ray crystallography to understand the binding mode. This information would then guide the synthetic elaboration of the fragment to develop more potent and selective ligands.

Spectroscopic Characterization and Advanced Structural Elucidation of N 3 Cyanophenyl Benzenesulfonamide and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

In the case of N-arylbenzenesulfonamides, the chemical shifts of the aromatic protons and carbons are of particular interest. The signals are influenced by the electronic effects of the substituents on both aromatic rings. For instance, the protons on the phenyl ring of the benzenesulfonamide (B165840) moiety typically appear as a set of multiplets in the downfield region of the ¹H NMR spectrum, usually between 7.0 and 8.0 ppm. The proton of the N-H group is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For the 3-cyanophenyl group, the protons would be expected to show a characteristic splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the cyano group would influence the chemical shifts of the adjacent protons.

While specific data for N-(3-cyanophenyl)benzenesulfonamide is not provided, the following table presents typical ¹H and ¹³C NMR data for a related compound, N-(phenyl(cyano)methyl)benzenesulfonamide, which shares key functional groups. scielo.br

Table 1: NMR Data for N-(phenyl(cyano)methyl)benzenesulfonamide in CDCl₃ scielo.br

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 5.47 (d, 1H, J=9.2 Hz) | NH |

| 5.79 (d, 1H, J=9.2 Hz) | CH | |

| 7.28-7.91 (m, 10H) | Ar-H | |

| ¹³C NMR | 48.2 | CH |

| 116.3 | CN |

Note: The data presented is for a structural isomer and serves to illustrate the expected regions for the key functional groups.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the molecular formula with a high degree of confidence, which is a critical step in the identification of a newly synthesized or isolated compound.

For this compound (C₁₃H₁₀N₂O₂S), the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of the theoretical value. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide valuable structural information. Characteristic losses, such as the loss of the benzenesulfonyl group or cleavage of the S-N bond, can help to confirm the connectivity of the molecule.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Studies on related N-(aryl)-benzenesulfonamides have shown that the conformation around the S-N bond is a key structural feature. For example, in the crystal structure of N-(3-chlorophenyl)benzenesulfonamide, the N-H bond is observed to be trans to one of the S=O bonds. nih.gov The dihedral angle between the two aromatic rings is also a significant parameter, which was found to be 65.4(1)° in this particular derivative. nih.gov

Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions that govern the crystal packing. In many sulfonamides, intermolecular N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or more complex networks in the solid state. nih.govnih.gov The presence and nature of other non-covalent interactions, such as C-H···π or π-π stacking, can also be identified. nih.gov

For this compound, a single-crystal X-ray structure would definitively establish its conformation and reveal how the cyano group participates in the crystal packing, for instance, through C-H···N interactions. nih.gov

Table 2: Illustrative Crystallographic Data for a Substituted Benzenesulfonamide Derivative

| Parameter | N-(3-chlorophenyl)benzenesulfonamide nih.gov |

|---|---|

| Crystal system | Tetragonal |

| Space group | I4₁/a |

| a (Å) | 8.8357 (7) |

| c (Å) | 32.081 (5) |

| Dihedral angle between rings (°) | 65.4 (1) |

Note: This data is for a chloro-substituted analog and is presented to exemplify the type of information obtained from a single-crystal X-ray diffraction study.

Vibrational and Electronic Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

N-H stretch: Typically observed in the region of 3200-3300 cm⁻¹.

C≡N stretch: The cyano group gives rise to a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.

S=O stretches: The sulfonyl group exhibits two characteristic strong stretching vibrations, an asymmetric stretch usually around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

Aromatic C-H and C=C stretches: These are observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The presence of aromatic rings and the cyano group will result in characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the extent of conjugation in the molecule. For simple benzenesulfonamides, absorption maxima are typically observed below 300 nm. sielc.com

Table 3: Characteristic IR Absorption Frequencies for a Related Sulfonamide

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) for N-(phenyl(cyano)methyl)benzenesulfonamide scielo.br |

|---|---|---|

| N-H | Stretch | 3261 |

| C≡N | Stretch | 2248 |

| S=O | Asymmetric Stretch | 1341 |

Note: The data is for a structural isomer and provides an indication of where key functional group absorptions are expected.

Computational and Theoretical Investigations of N 3 Cyanophenyl Benzenesulfonamide

Quantum Chemical Calculations of Electronic Properties and Reactivity Sites

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and identifying the reactive sites of N-(3-cyanophenyl)benzenesulfonamide. By solving the electronic structure of the molecule, researchers can predict its behavior in chemical reactions and its intrinsic stability.

A fundamental aspect of these calculations is the optimization of the molecule's geometry to find its most stable conformation (ground state). Using methods like the B3LYP exchange-correlation functional with a suitable basis set (e.g., 6-311G+(d,p)), the geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy. nih.gov

From the optimized structure, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

For a molecule like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings and the sulfonamide group. The LUMO, conversely, is often found around the electron-withdrawing cyano group.

Further analysis of the electronic properties can be performed by calculating various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data Based on Similar Compounds)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 6.62 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 7.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.23 | Energy released when an electron is added |

| Electronegativity (χ) | 4.54 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.31 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.30 | Reciprocal of chemical hardness |

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, indicating the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonamide group and the nitrogen of the cyano group, highlighting these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine and the phenyl rings, indicating these as potential sites for nucleophilic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility. nih.govresearchgate.net

An MD simulation of this compound would typically be performed by placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system is then allowed to evolve over a period of nanoseconds, and the trajectory of each atom is recorded. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Flexibility: The simulation can show how different parts of the molecule move and rotate relative to each other. For this compound, this would include the rotation around the S-N bond and the C-N bond, as well as the flexibility of the phenyl rings.

Stable Conformers: By analyzing the potential energy of the system over time, it is possible to identify low-energy, stable conformations of the molecule. This is crucial for understanding how the molecule might bind to a biological target.

Solvent Effects: MD simulations explicitly include solvent molecules, providing insight into how the surrounding environment affects the molecule's conformation and dynamics. Hydrogen bonding interactions between the sulfonamide group and water molecules, for instance, can be observed and quantified.

The Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation is often calculated to assess the stability of the molecule's conformation. A stable RMSD value indicates that the molecule has reached an equilibrium state. nih.gov

In Silico Prediction of Molecular Interactions for this compound Scaffolds

The this compound scaffold is of interest in drug discovery due to its potential to interact with various biological targets. In silico methods, particularly molecular docking, are widely used to predict and analyze these interactions. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a molecule based on the this compound scaffold) when bound to a receptor, which is typically a protein. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. nih.gov

A typical molecular docking workflow for a this compound derivative would involve:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a 3D conformation of the ligand.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For the this compound scaffold, key interactions could include:

Hydrogen bonds formed by the sulfonamide group (both the N-H donor and the S=O acceptors).

Pi-pi stacking interactions involving the two phenyl rings.

Interactions involving the cyano group, which can act as a hydrogen bond acceptor.

These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent and selective derivatives. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT can also be employed to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or its metabolic transformation. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. researchgate.netresearchgate.net

For example, a DFT study on the synthesis of this compound from benzenesulfonyl chloride and 3-aminobenzonitrile (B145674) would aim to elucidate the step-by-step mechanism of the reaction. This would involve identifying the transition state for the nucleophilic attack of the amino group on the sulfonyl chloride, which is likely the rate-determining step.

The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the feasibility of the reaction under certain conditions. The study could also explore the role of a base, which is often used in this type of reaction to neutralize the HCl byproduct. mdpi.com

Furthermore, DFT can be used to study the reactivity of the cyano group, for instance, its hydrolysis to a carboxylic acid or its reduction to an amine. By comparing the activation energies for different potential reactions, it is possible to predict the most likely metabolic pathways for this compound. researchgate.net

The insights gained from these mechanistic studies are valuable for optimizing reaction conditions in chemical synthesis and for understanding the potential metabolic fate of the molecule in a biological system.

Structure Activity Relationship Sar Studies Based on the N 3 Cyanophenyl Benzenesulfonamide Scaffold

Rational Design of N-(3-cyanophenyl)benzenesulfonamide Analogs for SAR Probing

The rational design of analogs based on the this compound scaffold is a cornerstone of structure-activity relationship (SAR) exploration. This process serves as a foundational strategy for developing new therapeutic agents by systematically modifying a lead compound to understand the relationship between its chemical structure and biological activity. nih.gov Scientists utilize this approach to guide the synthesis of more effective and selective molecules. nih.gov

A common strategy involves identifying a lead compound and then creating a series of analogs to probe the chemical space around it. nih.gov For instance, in the development of NLRP3 inflammasome inhibitors, a sulfonamide-based chemical scaffold was identified as a promising starting point. nih.gov Based on a lead compound from this class, JC124, a series of new analogs were designed and synthesized to systematically evaluate the contribution of different parts of the molecule to its biological function. nih.govnih.gov This methodical approach allows researchers to map the chemical requirements for optimal activity.

The design process often involves creating hybrid molecules or adding various functional groups to the core structure. The use of techniques like the "tail approach," where different substituents are appended to a core scaffold, has been successfully employed in synthesizing new series of benzenesulfonamide (B165840) derivatives for biological screening. nih.gov Similarly, multicomponent reactions are used to efficiently generate libraries of diverse compounds, such as tri-aryl imidazole-benzene sulfonamide hybrids, for SAR studies. nih.gov These methods enhance the throughput and quality of the compound libraries, accelerating the discovery of potent and selective inhibitors. nih.gov

Identification of Structural Determinants for Molecular Recognition

Through the synthesis and biological evaluation of analogs, specific structural features essential for molecular recognition and biological activity have been identified within the this compound framework. SAR studies have revealed that the substituents on the phenyl rings of the scaffold play a critical role in determining potency.

In studies on NLRP3 inflammasome inhibitors based on a benzenesulfonamide scaffold, the two substituents on the benzamide (B126) moiety were found to be critical for activity. nih.gov Conversely, modifications on the sulfonamide portion of the molecule were generally well-tolerated, suggesting this part of the scaffold could be modified to fine-tune physicochemical properties without losing primary binding interactions. nih.gov

Further detailed analysis of one such lead compound, JC124, provided specific insights. The data in the table below illustrates how positional changes of substituents dramatically impact inhibitory activity against IL-1β release.

| Compound | Modification from Parent Scaffold | Relative Potency |

| JC124 | 5-Chloro, 2-Methoxy (Reference) | High |

| Analog 5 | 2-Chloro, 2-Methoxy | Significant Decrease |

| Analog 6 | 3-Chloro, 2-Methoxy | Significant Decrease |

| Analog 7 | 4-Chloro, 2-Methoxy | Significant Decrease |

| Analog 8 | 5-Chloro, 3-Methoxy | Comparable to JC124 |

| Analog 9 | 5-Chloro, 4-Methoxy | Significant Decrease |

This table is based on findings from SAR studies on benzenesulfonamide analogues as NLRP3 inflammasome inhibitors. nih.gov

This systematic probing demonstrated that moving the 5-Chloro group to other positions on the phenyl ring led to a significant loss of inhibitory potency. nih.gov Interestingly, shifting the 2-Methoxy group to the meta-position (Analog 8) resulted in a compound with potency comparable to the lead, while moving it to the para-position (Analog 9) caused a significant drop in activity. nih.gov This suggests that the electronic effect of the methoxy (B1213986) group is not the sole determinant of activity; rather, its specific position and the resulting molecular conformation are key. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches Applied to the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that plays a pivotal role in modern drug design by identifying the statistical relationships between the chemical structures of compounds and their biological activities. nih.gov For the benzenesulfonamide scaffold, 3D-QSAR methods are particularly valuable as they calculate highly specific interactions and predict how strongly a molecule can bind to the active site of a target protein. nih.gov

Common 3D-QSAR techniques applied to this scaffold include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These methods are used to build predictive models based on a series of known inhibitors. For example, a 3D-QSAR study was performed on a series of 43 N-phenyl-3-sulfamoyl-benzamide-based capsid assembly inhibitors. researchgate.net The resulting CoMFA and CoMSIA models showed excellent statistical parameters (CoMFA: q² = 0.625, r²_pred = 0.837; CoMSIA: q² = 0.645, r²_pred = 0.698), indicating that the models were robust and had high predictive capability for designing new, more potent inhibitors. researchgate.net

These models generate contour maps that visualize the regions around the scaffold where certain physicochemical properties are predicted to enhance or decrease activity. researchgate.net For instance, the models might highlight areas where:

Steric bulk is favorable or unfavorable.

Electrostatic fields (positive or negative charges) are preferred.

Hydrophobic groups would improve binding.

Hydrogen bond donors or acceptors would form crucial interactions. researchgate.net

By analyzing these contour maps, medicinal chemists can rationally design new analogs with a higher probability of success, making the drug discovery process more efficient in terms of time and cost. nih.gov The insights from QSAR studies help to understand the performance of these inhibitors on their molecular targets and guide further structural modifications. nih.gov

Exploration of Conformational Effects on SAR within the this compound Framework

The three-dimensional conformation of a molecule—the spatial arrangement of its atoms—is a critical factor influencing its ability to interact with a biological target. Within the this compound framework, even subtle changes in structure can lead to significant conformational adjustments that directly impact SAR.

Furthermore, the position of a substituent can alter the pattern of intermolecular hydrogen bonding, a key interaction for molecular recognition. In one study, changing the nitro group's position determined whether the sulfonamide N-H group formed a hydrogen bond with a neighboring sulfonamide oxygen or with a methoxy oxygen on another part of the molecule. mdpi.com Such changes in hydrogen bonding networks directly affect the crystal packing and the stability of the molecule in a particular conformation. mdpi.com In some cases, steric hindrance between groups, such as a sulfonamide and a nitro group, can cause entire functional groups to twist out of the plane of the benzene (B151609) ring, further altering the molecule's shape and interaction potential. mdpi.com

This conformational flexibility can be likened to an "exposed waving hand," where certain parts of the molecule possess internal motions that make them available for interaction with other molecules. nih.gov Understanding and controlling these conformational effects are therefore essential for designing benzenesulfonamide derivatives with optimized binding affinity and biological activity.

Mechanistic Studies of Reactions Involving N 3 Cyanophenyl Benzenesulfonamide

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Spectroscopic techniques are powerful tools for identifying transient intermediates and characterizing the structures of reactants and products. Infrared (IR) spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms, allowing for the structural elucidation of intermediates and final products. In the context of sulfonamide chemistry, techniques like mass spectrometry have been employed to study the gas-phase dissociation of protonated sulfonamides, revealing fragmentation patterns that can hint at the underlying reaction mechanisms. nih.gov

While direct spectroscopic studies on the reaction intermediates of N-(3-cyanophenyl)benzenesulfonamide are not extensively reported, the characterization of related compounds provides a basis for what might be expected. For example, the synthesis of N-(3-chlorophenyl)benzenesulfonamide involves monitoring the reaction progress and characterizing the final product using IR and NMR spectroscopy. nih.gov

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the realm of sulfonamide chemistry, transition metals have emerged as powerful catalysts for a variety of transformations.

Transition-Metal Catalysis:

Rhodium(III) has been shown to catalyze the direct vinylic C-H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a reagent structurally similar to this compound. nih.gov These reactions are believed to proceed through a C-H activation mechanism, where the catalyst facilitates the cleavage of a C-H bond and the subsequent formation of a C-CN bond. The general mechanism for such a rhodium-catalyzed C-H functionalization often involves the coordination of a directing group to the metal center, followed by cyclometalation to form a rhodacycle intermediate. This intermediate then reacts with the cyanating agent, and subsequent reductive elimination affords the cyanated product and regenerates the active catalyst.

Copper catalysis is also prevalent in sulfonamide chemistry. A dual copper and visible-light-catalyzed S(O)2-N coupling of phenylsulfinic acids and aryl azides has been developed for the synthesis of benzenesulfonamides. sigmaaldrich.com The proposed mechanism involves the generation of a sulfonyl radical via a single electron transfer (SET) process and a triplet nitrene from the azide (B81097) through an energy transfer (EnT) process. These reactive intermediates are then brought together by the copper catalyst to form the S-N bond. sigmaaldrich.com Although this specific reaction produces benzenesulfinamides, the principles of generating and coupling radical intermediates are relevant to the broader field of sulfonamide synthesis.

Photocatalysis:

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. In the context of sulfonamides, photocatalytic methods have been developed for their late-stage functionalization via sulfonyl radical intermediates. nih.gov These reactions often employ an organic photocatalyst that, upon excitation with light, can engage in an electron transfer process with the sulfonamide, leading to the formation of a sulfonyl radical. This radical can then participate in various bond-forming reactions.

| Catalyst System | Reactants | Product Type | Mechanistic Insight |

| Rh(III) / NCTS | Acrylamides, Ketoximes | Alkenyl nitriles | C-H activation, cyclometalation, reductive elimination nih.gov |

| Cu(I) / Ir(ppy)3 / Visible Light | Phenylsulfinic acids, Aryl azides | Benzenesulfinamides | Single Electron Transfer (SET), Energy Transfer (EnT), radical coupling sigmaaldrich.com |

| Organic Photocatalyst / Light | Sulfonylimines | Alkyl sulfones | Energy Transfer (EnT) catalysis, sulfonyl radical generation nih.gov |

Solvent and Temperature Effects on Reaction Pathways of this compound

The choice of solvent and the reaction temperature can have a profound impact on the outcome of a chemical reaction, influencing its rate, selectivity, and even the nature of the products formed.

Solvent Effects:

Solvents can influence reaction rates by stabilizing or destabilizing the reactants, transition states, and intermediates. In polar reactions, polar solvents tend to accelerate the reaction by stabilizing charged transition states. For example, in the polymerization of a tricyanate ester, the reaction proceeds significantly faster in the melt than in a diphenyl sulfone solution. This is attributed to the solvation of the reactants in the solution, which lowers their energy relative to the activated complex, thereby increasing the activation energy barrier. sigmaaldrich.com

In reactions involving multiple competing pathways, the solvent can play a crucial role in directing the reaction towards a specific product. For instance, in the reaction of alkenes with phenyl-N-triflylimino-λ3-iodane, the use of acetonitrile (B52724) as a solvent can lead to the formation of amidines due to the solvent competing with other nucleophiles. researchgate.net

Temperature Effects:

Temperature is a critical parameter that directly affects the rate of a chemical reaction, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the reaction rate. However, temperature can also influence the selectivity of a reaction. In reactions with multiple possible products, the product distribution can be temperature-dependent. At lower temperatures, the kinetically controlled product, which is formed through the lowest energy transition state, is often favored. At higher temperatures, the thermodynamically controlled product, which is the most stable product, may become the major product, assuming the reaction is reversible.

In the context of cycloaddition reactions, temperature can influence the stereoselectivity. While some reactions show selectivity that is independent of temperature, in many cases, the degree of stereoselectivity can be enhanced at lower temperatures. researchgate.net

Stereochemical Control and Regioselectivity in this compound Chemistry

Stereochemical Control:

Controlling the three-dimensional arrangement of atoms in a molecule is a central goal in organic synthesis. In reactions that generate new stereocenters, achieving high stereoselectivity is often crucial, especially in the synthesis of biologically active molecules. In cycloaddition reactions, for example, the relative orientation of the reacting components in the transition state determines the stereochemistry of the product. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), can provide insights into the factors that govern stereoselectivity, often revealing that the favored stereoisomer is the one formed via the lowest energy transition state.

Regioselectivity:

When a reaction can occur at multiple sites on a molecule, the preference for one site over another is known as regioselectivity. The electronic and steric properties of the reactants play a significant role in determining the regiochemical outcome. For instance, in the [3+2] cycloaddition of a nitrone with an unsymmetrical dipolarophile, two different regioisomers can be formed. The favored regioisomer is often the one resulting from the most favorable electronic interactions between the reactants.

In the context of transition-metal-catalyzed reactions, the regioselectivity can often be controlled by the choice of catalyst and ligands. A notable example is the copper-catalyzed intermolecular Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides, where the regioselectivity can be switched between vinyl and allylic products by the choice of additives. The use of an alcohol solvent favors the formation of the vinyl product, while the addition of a carboxylate leads to the allylic product. This highlights the subtle yet powerful influence of reaction conditions on the regiochemical outcome.

Emerging Research Frontiers and Future Directions for N 3 Cyanophenyl Benzenesulfonamide

Integration with Flow Chemistry and Continuous Manufacturing Techniques

The principles of flow chemistry, which involve performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offer numerous advantages, including enhanced safety, scalability, and product consistency. The synthesis of sulfonamides, a class of compounds to which N-(3-cyanophenyl)benzenesulfonamide belongs, has been shown to be highly amenable to flow chemistry techniques. acs.org

Research has demonstrated the rapid and eco-friendly synthesis of sulfonamide libraries using meso-reactor systems. acs.org These approaches minimize waste, utilize greener solvents, and involve non-toxic reactants, aligning with the principles of green chemistry. acs.org The synthesis of this compound, which is traditionally achieved by reacting 3-aminobenzonitrile (B145674) with benzenesulfonyl chloride, could be adapted to a continuous flow process. This would involve pumping streams of the reactants, along with a suitable base, through a heated reactor coil to afford the product in a continuous manner.

Furthermore, the continuous manufacturing of key precursors, such as aryl sulfonyl chlorides, has been a subject of intense research. rsc.orgmdpi.com The development of continuous flow protocols for the synthesis of sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) showcases the potential for exquisite control over reaction parameters and improved safety by mitigating thermal runaway. rsc.org A fully automated, two-step flow-through process for producing secondary sulfonamides has also been reported, demonstrating the high purity and good yields achievable without the need for traditional column chromatography. acs.org Such advancements in continuous manufacturing could be leveraged for the large-scale and efficient production of this compound and its derivatives.

A potential flow synthesis setup for this compound could involve the following steps:

Continuous generation of benzenesulfonyl chloride in a flow reactor. rsc.org

In-line mixing with a solution of 3-aminobenzonitrile and a base.

Passage through a heated reactor coil to facilitate the reaction.

Continuous work-up and purification, potentially using techniques like liquid-liquid extraction and crystallization in flow.

The integration of this compound synthesis with flow chemistry and continuous manufacturing techniques promises to enhance production efficiency, reduce environmental impact, and enable on-demand synthesis of this versatile compound.

Development of this compound-Derived Bioorthogonal Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has opened up new avenues for studying biological systems and for targeted drug delivery. The sulfonamide functional group has emerged as a valuable component in the design of bioorthogonal probes. nih.govnih.govrsc.orgescholarship.org

A promising strategy involves the development of "click-to-release" systems, where a bioorthogonal reaction triggers the release of a therapeutic agent. nih.govnih.govrsc.orgescholarship.org For instance, sulfonamides have been released efficiently through the bioorthogonal reaction of sulfonyl sydnonimines with strained alkynes like dibenzoazacyclooctyne (DIBAC). nih.govnih.govrsc.orgescholarship.org The reactants in these systems are stable under physiological conditions, and the reaction proceeds with a favorable rate constant. nih.govnih.govrsc.orgescholarship.org

This compound could serve as a scaffold for the development of novel bioorthogonal probes. The cyanophenyl group offers a handle for further functionalization, allowing for the attachment of imaging agents or other reporter molecules. The sulfonamide nitrogen could be modified to create a prodrug that releases a bioactive molecule upon a specific bioorthogonal trigger.

One potential approach would be to modify the sulfonamide nitrogen of this compound to form a sulfonyl sydnonimine. This derivative could then be used to cage a therapeutic agent. Upon introduction of a strained alkyne, the bioorthogonal cycloaddition reaction would proceed, leading to the release of the therapeutic agent at a specific site of action. The cyano group could be used to attach a fluorescent dye, allowing for the visualization of the probe's distribution and the monitoring of the drug release process.

The development of this compound-derived bioorthogonal probes holds significant potential for advancing our understanding of biological processes and for the creation of more targeted and effective therapeutic strategies.

Novel Applications in Supramolecular Assembly and Nanomaterials Utilizing this compound

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The unique structural features of this compound, namely the hydrogen-bond-donating sulfonamide proton, the hydrogen-bond-accepting sulfonyl oxygens, and the nitrile group, make it an attractive building block for supramolecular assembly.

The sulfonamide group is known to form robust hydrogen-bonded dimers and tapes. nih.gov The cyanophenyl group, on the other hand, can participate in dipole-dipole interactions and can coordinate with metal ions. nih.gov The combination of these functionalities in a single molecule suggests that this compound could self-assemble into a variety of well-defined supramolecular architectures, such as gels, liquid crystals, and porous materials.

For example, the interplay between the sulfonamide hydrogen bonding and the π-π stacking of the phenyl rings could lead to the formation of one-dimensional tapes or two-dimensional sheets. The nitrile group could then be used to link these assemblies into three-dimensional networks through coordination with metal ions. The resulting metal-organic frameworks (MOFs) could have applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of this compound into nanomaterials is another promising research direction. Sulfonamide derivatives have been used to functionalize nanoparticles for various applications. nanomaterchem.com For instance, Pd(OAc)2 supported on magnetic Fe3O4 nanoparticles functionalized with a diamine has been used as a nanocatalyst for the synthesis of sulfonamides. nanomaterchem.com

This compound could be used to modify the surface of nanoparticles, imparting new properties and functionalities. The cyanophenyl group could be used to attach the molecule to the nanoparticle surface, while the benzenesulfonamide (B165840) moiety could provide a specific binding site for other molecules or could be used to control the dispersibility of the nanoparticles in different solvents. Two-dimensional nanomaterials with enzyme-like properties, known as nanozymes, have also been a focus of research, and the functionalization of these materials with sulfonamides could lead to novel catalytic systems. nih.gov

The exploration of this compound in supramolecular assembly and nanomaterials is still in its early stages, but the unique combination of functional groups within this molecule suggests a rich and diverse range of potential applications.

Advanced Methodologies for High-Throughput Synthesis and Screening of this compound Libraries

High-throughput synthesis and screening are powerful tools in drug discovery and materials science, allowing for the rapid generation and evaluation of large numbers of compounds. The sulfonamide scaffold is a common feature in many biologically active molecules, and the development of methods for the high-throughput synthesis of sulfonamide libraries is an active area of research. nih.gov

A "libraries from libraries" approach has been described for the synthesis of diverse sulfonamide-linked scaffolds, where an existing library is modified to create new libraries with different chemical and physical properties. nih.gov This strategy could be applied to this compound to generate a library of analogs with variations in both the benzenesulfonyl and the cyanophenyl portions of the molecule. For example, a library of different sulfonyl chlorides could be reacted with 3-aminobenzonitrile to create a range of N-(3-cyanophenyl)sulfonamides. Similarly, a library of substituted anilines could be reacted with benzenesulfonyl chloride to explore the effect of substitution on the cyanophenyl ring.

Once synthesized, these libraries could be screened for a variety of properties, such as biological activity, catalytic activity, or materials properties. For instance, a library of this compound derivatives could be screened for their ability to inhibit a particular enzyme or to act as antagonists for a specific receptor. nih.govrsc.org Differential scanning fluorimetry (DSF) is a versatile biophysical platform that has been used for the screening of benzenesulfonamide derivatives in combination with chemically diverse fragments against carbonic anhydrase. nih.govunifi.it

The development of advanced methodologies for the high-throughput synthesis and screening of this compound libraries will be crucial for unlocking the full potential of this versatile chemical scaffold. The data generated from these screens could provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the discovery of new drugs and materials with improved properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.